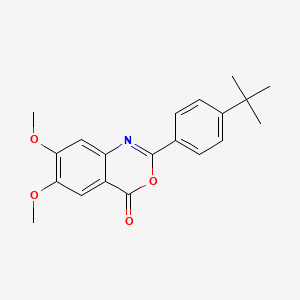
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-3-chloro-4-methylbenzamide, commonly known as MDMA, is a synthetic drug that has gained popularity for its psychoactive effects. The chemical structure of MDMA is similar to both amphetamines and hallucinogens, which are known to alter mood, perception, and cognitive processes. MDMA is commonly referred to as ecstasy, and it is often used recreationally for its euphoric effects. However, recent scientific research has shown that MDMA may have potential therapeutic applications.
Wirkmechanismus
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in increased feelings of pleasure, empathy, and sociability. MDMA also activates certain parts of the brain that are involved in memory and learning.
Biochemical and Physiological Effects
MDMA has a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and it can cause dehydration and hyperthermia. In high doses, MDMA can cause seizures, coma, and even death. Long-term use of MDMA can lead to neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages and limitations for use in laboratory experiments. One advantage is that it can be used to study the effects of neurotransmitter release on behavior and cognition. However, it is important to note that the effects of MDMA on the brain are complex and not fully understood. Additionally, the use of MDMA in laboratory experiments is heavily regulated due to its potential for abuse.
Zukünftige Richtungen
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA in the treatment of other psychiatric disorders, such as addiction and eating disorders. Another area of interest is the development of safer and more effective MDMA analogs that can be used in therapeutic settings. Additionally, there is ongoing research into the long-term effects of MDMA use and the potential for neuroprotective interventions.
Synthesemethoden
MDMA is synthesized from safrole, which is a natural product found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and amidation. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of extensive scientific research in recent years, particularly in the field of psychotherapy. Studies have shown that MDMA can enhance the therapeutic process by reducing fear and anxiety and increasing empathy and trust. MDMA-assisted psychotherapy has been shown to be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-2-3-10(6-12(9)16)15(18)17-11-4-5-13-14(7-11)20-8-19-13/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFWCBQCHDRQOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719043 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-yl)-3-chloro-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5698732.png)
![N'-[3-(benzyloxy)benzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B5698738.png)

![4-[(3-bromo-4-ethoxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5698771.png)
![4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5698778.png)
![N-[4-(4-morpholinyl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B5698780.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethylbenzamide](/img/structure/B5698801.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-naphthylacetamide](/img/structure/B5698815.png)

![5-[(1-naphthyloxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5698828.png)

